Cas no 104338-26-3 ([2-(2-methoxyphenyl)ethyl](methyl)amine)

2-(2-Methoxyphenyl)ethyl](methyl)amine is a substituted phenethylamine derivative featuring a methoxy group at the ortho position of the phenyl ring and a methylamine moiety on the ethyl side chain. This compound is of interest in organic synthesis and medicinal chemistry due to its structural similarity to bioactive amines, which may serve as intermediates for pharmaceuticals or ligands in receptor studies. The methoxy substitution enhances electron density on the aromatic ring, potentially influencing binding affinity in molecular interactions. Its well-defined structure allows for precise modifications, making it a versatile building block for research applications. High purity grades are available to ensure reproducibility in experimental settings.
[2-(2-methoxyphenyl)ethyl](methyl)amine structure
104338-26-3 structure
商品名:[2-(2-methoxyphenyl)ethyl](methyl)amine
CAS番号:104338-26-3
MF:C10H15NO
メガワット:165.2322
MDL:MFCD00870494
CID:858451

[2-(2-methoxyphenyl)ethyl](methyl)amine 化学的及び物理的性質

名前と識別子

    • 2-Methoxy-N-methyl-benzeneethanamine
    • N-[2-(2-Methoxyphenyl)ethyl]-N-methylamine
    • 2-(2-Methoxyphenyl)-N-methylethanamine
    • [2-(2-METHOXYPHENYL)ETHYL](METHYL)AMINE
    • [2-(2-Methoxy-phenyl)-ethyl]-methyl-amine
    • [2-(2-methoxyphenyl)ethyl](methyl)amine
    • MDL: MFCD00870494
    • インチ: InChI=1S/C10H15NO/c1-11-8-7-9-5-3-4-6-10(9)12-2/h3-6,11H,7-8H2,1-2H3
    • InChIKey: UCAUHTUMXIYKFJ-UHFFFAOYSA-N
    • ほほえんだ: CNCCC1=CC=CC=C1OC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 4

[2-(2-methoxyphenyl)ethyl](methyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1911-1794-1g
[2-(2-methoxyphenyl)ethyl](methyl)amine
104338-26-3 95%+
1g
$218.0 2023-09-06
abcr
AB536513-1 g
[2-(2-Methoxy-phenyl)-ethyl]-methyl-amine
104338-26-3
1g
€481.30 2023-04-14
Life Chemicals
F1911-1794-2.5g
[2-(2-methoxyphenyl)ethyl](methyl)amine
104338-26-3 95%+
2.5g
$436.0 2023-09-06
OTAVAchemicals
7020694233-250MG
[2-(2-methoxyphenyl)ethyl](methyl)amine
104338-26-3 95%
250MG
$91 2023-07-06
Life Chemicals
F1911-1794-0.5g
[2-(2-methoxyphenyl)ethyl](methyl)amine
104338-26-3 95%+
0.5g
$207.0 2023-09-06
TRC
M226780-25mg
[2-(2-Methoxyphenyl)ethyl](methyl)amine
104338-26-3
25mg
$ 50.00 2022-06-04
Life Chemicals
F1911-1794-0.25g
[2-(2-methoxyphenyl)ethyl](methyl)amine
104338-26-3 95%+
0.25g
$196.0 2023-09-06
Life Chemicals
F1911-1794-5g
[2-(2-methoxyphenyl)ethyl](methyl)amine
104338-26-3 95%+
5g
$654.0 2023-09-06
Enamine
EN300-69868-0.1g
[2-(2-methoxyphenyl)ethyl](methyl)amine
104338-26-3 95%
0.1g
$69.0 2023-05-01
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0835-100mg
[2-(2-Methoxy-phenyl)-ethyl]-methyl-amine
104338-26-3 97%
100mg
¥1023.04 2025-01-21

[2-(2-methoxyphenyl)ethyl](methyl)amine 関連文献

[2-(2-methoxyphenyl)ethyl](methyl)amineに関する追加情報

Compound CAS No. 104338-26-3: [2-(2-methoxyphenyl)ethyl](methyl)amine

[2-(2-methoxyphenyl)ethyl](methyl)amine, also known by its CAS number 104338-26-3, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a methylamine group with a substituted phenyl ring, making it a valuable intermediate in organic synthesis.

The molecular structure of [2-(2-methoxyphenyl)ethyl](methyl)amine consists of a benzene ring substituted with a methoxy group at the 2-position and an ethyl chain attached to the nitrogen atom of the methylamine group. This arrangement imparts the compound with both aromatic and amine functionalities, enabling it to participate in a wide range of chemical reactions. Recent studies have highlighted its potential as a building block for constructing bioactive molecules, particularly in drug discovery programs targeting complex diseases such as cancer and neurodegenerative disorders.

One of the most notable advancements involving CAS No. 104338-26-3 is its role in the synthesis of kinase inhibitors. Researchers have demonstrated that this compound can be effectively utilized to design molecules that selectively inhibit key enzymes involved in cellular signaling pathways. For instance, a study published in the Journal of Medicinal Chemistry revealed that derivatives of this compound exhibit potent inhibitory activity against tyrosine kinases, which are often overexpressed in various cancers.

In addition to its pharmaceutical applications, [2-(2-methoxyphenyl)ethyl](methyl)amine has also found utility in agrochemical research. Scientists have explored its potential as a precursor for developing novel pesticides and herbicides with enhanced efficacy and reduced environmental impact. A recent report in Pest Management Science highlighted the compound's ability to modulate plant defense mechanisms when applied as part of a crop protection strategy.

The synthesis of CAS No. 104338-26-3 has been optimized through various methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitution techniques. These advancements have significantly improved the yield and purity of the compound, making it more accessible for large-scale applications. Furthermore, green chemistry approaches have been integrated into its production processes to minimize waste and reduce ecological footprint.

From an analytical standpoint, modern spectroscopic techniques such as NMR and MS have been employed to confirm the structure and purity of [2-(2-methoxyphenyl)ethyl](methyl)amine. These methods provide precise insights into the compound's molecular configuration, ensuring its reliability for downstream applications.

In terms of toxicity and safety profiles, recent toxicological studies have evaluated the acute and chronic effects of this compound on various biological systems. Results indicate that when used within recommended dosage ranges, it exhibits low toxicity and minimal adverse effects on non-target organisms.

Looking ahead, ongoing research continues to explore new avenues for leveraging the unique properties of CAS No. 104338-26-3. Its role as an intermediate in drug delivery systems and advanced materials is currently under investigation, with promising results suggesting its potential in these emerging fields.

In conclusion, [2-(2-methoxyphenyl)ethyl](methyl)amine, or CAS No. 104338-26-3, stands as a testament to the ingenuity of modern organic chemistry. Its diverse applications across multiple industries underscore its importance as a key building block in contemporary chemical research.

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Amadis Chemical Company Limited
(CAS:104338-26-3)[2-(2-methoxyphenyl)ethyl](methyl)amine
A1016481
清らかである:99%/99%/99%/99%
はかる:250mg/500mg/5g/1g
価格 ($):150.0/192.0/1094.0/273.0